3-Benzyl-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
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Overview
Description
Preparation Methods
The synthesis of 3-Benzyl-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione typically involves the reaction of 4-ethoxybenzaldehyde with benzylamine, followed by cyclization with maleic anhydride. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is carried out under reflux . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Benzyl-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
3-Benzyl-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it useful in biochemical studies.
Industry: It is used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 3-Benzyl-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
3-Benzyl-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-Benzyl-3-(α-hydroxy-(un)substitutedbenzylidene)pyrrolidine-2,4-diones: These compounds have similar structures but differ in their substituents, leading to variations in their biological activities and applications.
Pyrrolidine-2,5-diones: This class of compounds shares the pyrrolidine-2,5-dione core structure but with different substituents, resulting in diverse biological profiles and uses.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
3-benzyl-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-2-23-17-10-8-16(9-11-17)20-18(21)13-15(19(20)22)12-14-6-4-3-5-7-14/h3-11,15H,2,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFVKWSAYQZTKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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